molecular formula C14H17NO2 B8781878 1-benzyl-4,4-dimethylpiperidine-2,6-dione CAS No. 106754-11-4

1-benzyl-4,4-dimethylpiperidine-2,6-dione

Cat. No.: B8781878
CAS No.: 106754-11-4
M. Wt: 231.29 g/mol
InChI Key: ZQADGHDZWLYXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4,4-dimethylpiperidine-2,6-dione is an organic compound with the molecular formula C14H17NO2. It is a derivative of piperidinedione, characterized by the presence of a phenylmethyl group and two methyl groups at the 4-position of the piperidinedione ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4,4-dimethylpiperidine-2,6-dione typically involves the reaction of 4,4-dimethyl-2,6-piperidinedione with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4,4-dimethylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-4,4-dimethylpiperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-4,4-dimethylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4,4-dimethylpiperidine-2,6-dione is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .

Properties

CAS No.

106754-11-4

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

1-benzyl-4,4-dimethylpiperidine-2,6-dione

InChI

InChI=1S/C14H17NO2/c1-14(2)8-12(16)15(13(17)9-14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

ZQADGHDZWLYXBI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,4-dimethylpiperidine-2,6-dione (2.0 g, 14.2 mmol) in acetone (50 mL) was added K2CO3 (3.92 g, 28.3 mmol) followed by (bromomethyl)benzene (1.85 mL, 15.6 mmol). The reaction mixture was heated at 50° C. for 4 h then cooled to room temperature and stirred overnight. The thick white precipitate present was removed via filtration, rinsing with acetone. The filtrate was concentrated and purified by SiO2 chromatography (10% to 50% EtOAc/hexanes) to afford 3.0 g (92%) of 1-benzyl-4,4-dimethylpiperidine-2,6-dione as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two

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